5-Nitro-1H-imidazole-1-ethanol-d4
Description
Significance of Deuteration in Chemical Biology and Analytical Sciences
Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), imparts subtle yet significant changes to a molecule's physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that can lead to a phenomenon known as the kinetic isotope effect. nih.gov This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer biological half-life and altered metabolic profile of a deuterated compound compared to its non-deuterated counterpart. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq
In analytical sciences, deuterated compounds are invaluable as internal standards for mass spectrometry-based quantification. thalesnano.com Their nearly identical chemical behavior to the non-labeled analyte, coupled with their distinct mass, allows for highly accurate and precise measurements of the target compound in complex biological matrices. thalesnano.com Furthermore, deuterium labeling is a crucial technique in nuclear magnetic resonance (NMR) spectroscopy for simplifying complex spectra and aiding in structural elucidation. thalesnano.com
Overview of Nitroimidazole Compounds in Preclinical and Research Contexts
Nitroimidazoles are a class of compounds characterized by a nitro group attached to an imidazole (B134444) ring. researchgate.netunimib.it They have been the subject of extensive research due to their broad spectrum of biological activity, particularly against anaerobic bacteria and protozoa. researchgate.netresearchgate.net The mechanism of action of many nitroimidazoles involves the reduction of the nitro group under hypoxic (low oxygen) conditions, leading to the formation of reactive intermediates that can damage cellular components like DNA. nih.govacs.org
This selective toxicity in low-oxygen environments has made nitroimidazoles important tools in cancer research. nih.gov Solid tumors often contain hypoxic regions that are resistant to traditional radiation and chemotherapy. nih.govnih.gov Nitroimidazole derivatives can be used as markers to identify and image these hypoxic zones, and some are investigated as potential radiosensitizers or hypoxia-activated prodrugs. nih.govjst.go.jp In preclinical studies, various nitroimidazole compounds are evaluated for their efficacy against a range of infectious diseases and as potential anticancer agents. researchgate.netdndi.orgnih.gov
Research Rationale for Deuterated Analogs: Focus on 5-Nitro-1H-imidazole-1-ethanol-d4
The synthesis and investigation of this compound are driven by several key research objectives. As a deuterated analog of a metronidazole-related compound, it serves as a critical tool in pharmacokinetic and metabolic studies. The deuterium labeling on the ethanol (B145695) side chain allows researchers to trace the metabolic fate of this specific part of the molecule.
By using this compound as an internal standard, researchers can accurately quantify the non-deuterated compound in biological samples, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, investigating the kinetic isotope effect on the metabolism of this compound can provide insights into the enzymatic processes involved in its breakdown and may reveal opportunities to design analogs with improved metabolic stability. uobaghdad.edu.iquobaghdad.edu.iq
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 1794791-19-7 |
| Molecular Formula | C5H3D4N3O3 |
| Molecular Weight | 161.15 g/mol |
Data sourced from Pharmaffiliates. pharmaffiliates.com
Interactive Data Table: Properties of Related Non-Deuterated Compound
| Property | Value |
| Compound Name | 2-(5-Nitro-1H-imidazol-1-yl)ethanol |
| CAS Number | 5006-68-8 |
| Molecular Formula | C5H7N3O3 |
| Molecular Weight | 157.13 g/mol |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMZECOLZRIPOT-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitro 1h Imidazole 1 Ethanol D4
Strategic Approaches to Deuterium (B1214612) Incorporation
The introduction of deuterium into the target molecule, 5-Nitro-1H-imidazole-1-ethanol-d4, can be accomplished through two primary strategies: precursor-based deuteration and deuterium exchange methodologies.
Precursor-Based Deuteration Strategies
This approach involves the use of starting materials that already contain deuterium atoms at the desired positions. This ensures that the deuterium is integrated into the molecular scaffold from the initial stages of the synthesis.
The synthesis can commence with commercially available deuterated precursors. For instance, the synthesis of deuterated nitroimidazole derivatives can utilize deuterated methanol (B129727) (CD3OD) as a starting material. google.com In one method, 4-nitroimidazole (B12731) undergoes a nitrogen-deuterium methylation reaction with deuterated methanol in the presence of a catalyst to form 1-trideuteriomethyl-5-nitroimidazole. google.com Similarly, the synthesis of other deuterated nitroimidazoles has been achieved using deuterated reagents like deuterated sodium formate. thieme-connect.com The use of deuterated epichlorohydrin (B41342) is another viable strategy, where it reacts with a nitroimidazole core to introduce a deuterated side chain. nih.gov
Deuterium Exchange Methodologies for Target Sites
This strategy involves the direct replacement of hydrogen atoms with deuterium atoms on the target molecule or its immediate precursors. These exchange reactions are often catalyzed and can be highly selective for specific positions within the molecule.
Microwave irradiation has been shown to facilitate the rapid and selective exchange of protons with deuterium at specific sites on nitroimidazole compounds. For example, the ring proton at the 4-position and protons at the 2-methyl positions of certain nitroimidazoles can be exchanged with deuterium with high efficiency. researchgate.net Hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals like iridium, are powerful tools for deuteration. acs.org These reactions can be performed using deuterium oxide (D2O) as the deuterium source. marquette.eduuni-rostock.de The efficiency of such exchange reactions can be significantly enhanced by the addition of a base. acs.org
Multi-Step Synthetic Pathways for this compound
The synthesis of this compound typically involves a series of sequential reactions to construct the molecule and introduce the deuterium atoms.
Detailed Reaction Schemes and Conditions
A common synthetic route starts with a nitroimidazole core. For instance, 2-nitroimidazole (B3424786) can be reacted with a suitable deuterated side-chain precursor. nih.govnih.gov A general pathway could involve the N-alkylation of a 5-nitroimidazole with a deuterated ethanol (B145695) equivalent.
One patented method for a related deuterated metronidazole (B1676534) derivative involves a multi-step process:
Nitrogen-deuterium methylation: 4-nitroimidazole reacts with deuterated methanol catalyzed to yield 1-trideuteriomethyl-5-nitroimidazole. google.com
Nucleophilic addition: The product from step 1 reacts with paraformaldehyde to generate 1-trideuteriomethyl-2-hydroxymethyl-5-nitroimidazole. google.com
Subsequent steps would then modify this intermediate to introduce the ethanol side chain. The reaction conditions for these steps are crucial for achieving high yields and purity. For example, the methylation step might be carried out at 150°C for 8 hours. google.com
The following table summarizes a potential multi-step synthesis based on available literature for analogous compounds:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 5-Nitroimidazole | Deuterated ethylene (B1197577) oxide or equivalent | This compound |
| 2 | 2-Nitroimidazole | Epichlorohydrin, followed by reaction with a deuterated amine | A deuterated nitroimidazole derivative |
Catalytic Systems Employed in Deuterated Nitroimidazole Synthesis
Various catalytic systems are employed to facilitate the synthesis of deuterated nitroimidazoles. These catalysts play a critical role in reaction efficiency and selectivity.
In precursor-based deuteration, catalysts are used in the initial methylation or alkylation steps. google.com For deuterium exchange reactions, transition metal catalysts are prominent. Iridium-based catalysts, such as [IrCl(COD)(IMes)], have demonstrated high efficiency in the deuteration of N-heterocycles using methanol-d4 (B120146) as the deuterium source, with the process being enhanced by a base like NaOMe. acs.org Palladium catalysts have also been utilized for the transfer deuteration of various organic molecules. marquette.edu For the synthesis of related nitroimidazole compounds, catalysts like silver nanoparticles have been used to promote the formation of the imidazole (B134444) ring. researchgate.net
The choice of catalyst and reaction conditions is critical for achieving the desired level of deuterium incorporation and avoiding unwanted side reactions.
Green Chemistry Principles in Deuterated Compound Synthesis
The synthesis of deuterated compounds, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop more environmentally benign and sustainable methods.
A significant advancement in this area is the use of an aluminum-heavy water (Al-D₂O) system as a safe and readily available source of deuterium. researchgate.netnih.gov This method avoids the use of expensive and hazardous deuterium gas. nih.govrsc.org The in-situ generation of deuterium gas from the reaction of aluminum and D₂O, often facilitated by a palladium catalyst, allows for selective hydrogen-deuterium (H-D) exchange reactions under mild conditions. nih.gov To enhance the reactivity of the aluminum metal, ultrasonic irradiation can be employed. In cases where the reaction is sluggish, microwave irradiation can significantly shorten the reaction time. researchgate.net
Electrochemical methods also represent a green approach to deuteration. rsc.org These techniques use electricity as a clean reagent to drive the reaction, typically at room temperature and atmospheric pressure. The electrolysis of a mixture of glucose and heavy water using a graphene oxide membrane reactor has been shown to be an effective way to produce atomic deuterium species for the deuteration of organic compounds. rsc.org
Furthermore, the use of cheaper and more sustainable reagents is a key principle. For instance, the Cp2TiCl complex is a cost-effective and green reagent that can mediate the deuteration of various organic compounds. scielo.org.mx Photochemical methods, utilizing either UV or visible light, are also being explored as they often proceed without the need for strong acids or bases. scielo.org.mx
| Green Chemistry Approach | Key Features |
| Al-D₂O System | Uses heavy water as a safe deuterium source; in-situ deuterium gas generation; can be enhanced with ultrasound or microwave irradiation. researchgate.netnih.gov |
| Electrochemical Synthesis | Employs electricity as a clean reagent; operates under mild conditions (room temperature, atmospheric pressure). rsc.org |
| Sustainable Reagents | Utilizes inexpensive and environmentally friendly reagents like the Cp2TiCl complex. scielo.org.mx |
| Photochemical Methods | Driven by UV or visible light; often avoids the use of harsh reagents. scielo.org.mx |
Challenges and Innovations in Deuterated Nitroimidazole Synthesis
The synthesis of deuterated nitroimidazoles presents several challenges, but also drives innovation in the field of synthetic chemistry.
One of the primary challenges is achieving high levels of deuteration specifically at the desired positions within the molecule. Controlling the regioselectivity of the H-D exchange can be difficult, and often results in a mixture of partially and fully deuterated products. The development of chemo- and regioselective H-D exchange reactions is an area of active research. nih.gov
The cost and availability of deuterium sources are also significant considerations. google.com While deuterium gas (D₂) is a common reagent, it is expensive, flammable, and can be difficult to handle. rsc.org This has spurred the development of alternative deuterium sources, such as heavy water (D₂O) and deuterated alcohols, which are more economical and easier to manage. google.com A patent describes a method for preparing deuterated compounds from non-deuterated precursors containing a C-N-X structural element (where X can be a nitro group) using heavy water or deuterated alcohol as the deuterium source. This method boasts a high deuteration rate, short reaction times, and avoids the use of highly toxic reagents. google.com
Another challenge lies in the potential for side reactions and the degradation of the starting material or product under the reaction conditions required for deuteration. Nitroimidazole compounds can be sensitive, and harsh reaction conditions can lead to decomposition. This necessitates the development of milder and more efficient catalytic systems. uobaghdad.edu.iq
Advanced Analytical Methodologies Employing 5 Nitro 1h Imidazole 1 Ethanol D4 As a Research Standard
Role of Stable Isotope Internal Standards in Quantitative Analysis
Stable isotope-labeled internal standards, such as 5-Nitro-1H-imidazole-1-ethanol-d4, are considered the gold standard in quantitative mass spectrometry-based analysis. veeprho.comresearchgate.net Their utility stems from their chemical and physical properties being nearly identical to their non-labeled counterparts, or analytes. This similarity ensures that the internal standard and the analyte behave alike during sample preparation, extraction, and chromatographic separation.
The key advantage of using a stable isotope internal standard is its ability to compensate for variations that can occur during the analytical process. uu.nl These variations may include sample loss during extraction and purification, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and fluctuations in instrument response. researchgate.net Because the internal standard is added to the sample at a known concentration at the beginning of the analytical workflow, the ratio of the analyte's signal to the internal standard's signal provides a more accurate and precise measure of the analyte's concentration than relying on the analyte's signal alone. uu.nlresearchgate.net The use of a deuterated internal standard like this compound, which has a different mass-to-charge ratio (m/z) from the unlabeled analyte, allows for their distinct detection by the mass spectrometer while co-eluting chromatographically. uu.nl
Chromatographic Techniques Coupled with Mass Spectrometry for Nitroimidazole Analysis
The analysis of nitroimidazoles and their metabolites in various matrices is predominantly carried out using a combination of chromatographic separation and mass spectrometric detection. bund.demdpi.com This hyphenated approach provides the high selectivity and sensitivity required for detecting and quantifying these compounds at low concentrations.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
UPLC-MS/MS has emerged as a powerful and widely adopted technique for the analysis of nitroimidazole residues in diverse samples. mdpi.comtandfonline.comnih.gov This method offers significant advantages, including high resolution, speed, and sensitivity, making it suitable for high-throughput analysis. nih.gov The separation of nitroimidazoles is typically achieved on a reversed-phase C18 column, followed by detection using tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. uu.nlmdpi.com This mode provides excellent specificity by monitoring a specific precursor ion and its characteristic product ions for each analyte. mdpi.com
The development of a UPLC-MS/MS method using this compound as an internal standard involves several critical steps. First, the chromatographic conditions, such as the mobile phase composition and gradient, are optimized to achieve good separation of the analyte from other matrix components and potential interferences. nih.gov The mass spectrometric parameters, including ionization mode (typically positive electrospray ionization, ESI+), precursor and product ion selection, and collision energies, are fine-tuned to maximize the signal intensity for both the analyte and the internal standard. uu.nlnih.gov For instance, the single-charged [M+H]+ ion of the analyte and its deuterated internal standard would be selected as the precursor ions, with their respective product ions monitored for quantification and confirmation. uu.nl
Method validation is a crucial process to ensure the reliability and reproducibility of the analytical data. nih.gov For research analytical methods employing this compound, key validation parameters are assessed in relevant research matrices. mdpi.comnih.gov
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is evaluated by analyzing a series of calibration standards. tandfonline.com Calibration curves typically demonstrate a high coefficient of determination (r² ≥ 0.99). mdpi.com
Precision: The precision of the method is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). tandfonline.com This is typically expressed as the relative standard deviation (RSD) of replicate measurements. For example, studies have reported RSDs for nitroimidazole analysis to be well within acceptable limits, often below 15%. tandfonline.comnih.gov
Accuracy: Accuracy is determined by measuring the recovery of the analyte from spiked samples at different concentration levels. mdpi.com Acceptable recovery rates for nitroimidazole analysis generally fall within the range of 80-120%. mdpi.comnih.gov
Below is an interactive table summarizing typical validation parameters found in UPLC-MS/MS methods for nitroimidazole analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
While UPLC-MS/MS is often the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of nitroimidazoles. bund.de A key consideration for GC-MS analysis of these compounds is the need for derivatization, as many nitroimidazoles are not sufficiently volatile for direct GC analysis. bund.de Derivatization with agents like N,O-bis(trimethylsilyl)acetamide (BSA) is often performed to increase their volatility and improve their chromatographic behavior. bund.de
The use of a stable isotope-labeled internal standard like this compound in GC-MS analysis follows the same principles as in LC-MS/MS, correcting for variability during sample preparation and analysis. bund.de The choice between GC-MS and LC-MS/MS often depends on the specific analytes, the matrix, and the available instrumentation. collectionscanada.gc.ca
Applications in Biological Matrix Analysis (Preclinical/In Vitro Research)
The use of this compound as an internal standard is crucial in preclinical and in vitro research for the accurate quantification of related nitroimidazole compounds in various biological matrices. veeprho.comuu.nl These matrices can include plasma, tissues (such as liver and spleen), and cell culture media. uu.nl
In preclinical pharmacokinetic studies, for example, researchers need to accurately determine the concentration of a drug candidate and its metabolites over time in animal models. nih.gov The use of a stable isotope-labeled internal standard ensures the reliability of these concentration measurements, which are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. veeprho.com Similarly, in in vitro studies, such as cell-based assays or metabolic stability assessments, accurate quantification is essential for evaluating the compound's efficacy and metabolic profile. researchgate.netnih.gov
The following table presents examples of research findings where stable isotope internal standards were used for nitroimidazole analysis in biological matrices.
Sample Preparation and Extraction Protocols for Deuterated Nitroimidazoles in Research Samples
The accurate quantification of nitroimidazoles in research samples is highly dependent on robust and efficient sample preparation and extraction protocols. The primary goal is to isolate the target analytes from complex matrices such as plasma, muscle, egg, and honey while minimizing analyte loss and removing interfering substances. iaea.org Deuterated standards, including this compound, are introduced into the sample at the beginning of the workflow to serve as internal standards, compensating for any variability during the extraction and analysis process. sigmaaldrich.com
The initial step typically involves homogenization of solid or semi-solid samples to ensure uniformity. sigmaaldrich.com This is followed by an extraction phase, often involving protein precipitation and liquid-liquid extraction (LLE). For instance, acetonitrile (B52724) is commonly used to extract nitroimidazoles and precipitate proteins from samples like eggs and milk. sigmaaldrich.comresearchgate.net In other established procedures, trichloroacetic acid is employed for protein precipitation from matrices like plasma and muscle. iaea.org
Following initial extraction, a cleanup step is essential to remove co-extracted matrix components that could interfere with subsequent analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. A particularly effective approach involves the use of Molecularly Imprinted Polymers (MIPs). acs.org These polymers are engineered with cavities that are sterically and chemically complementary to the nitroimidazole structure, allowing for highly selective binding and extraction. sigmaaldrich.comacs.org The general SPE protocol includes conditioning the column, loading the sample extract, washing away impurities, and finally eluting the purified nitroimidazoles. sigmaaldrich.comavestia.com
The table below outlines a representative extraction workflow.
| Step | Procedure | Purpose | Matrix Examples | Citation |
| 1. Spiking | Addition of a known quantity of deuterated internal standard (e.g., this compound) to the sample. | To provide a reference for accurate quantification and correct for procedural losses. | Egg, Milk, Plasma, Muscle, Honey | sigmaaldrich.comacs.org |
| 2. Extraction | Homogenization followed by addition of a solvent like acetonitrile or an acid like trichloroacetic acid. Centrifugation to separate the liquid extract from solid debris and precipitated proteins. | To release analytes from the sample matrix and remove bulk interferences like proteins. | Egg, Plasma, Muscle | iaea.orgsigmaaldrich.com |
| 3. Cleanup | Passing the extract through a Solid-Phase Extraction (SPE) cartridge, often containing Molecularly Imprinted Polymers (MIPs). | To selectively isolate nitroimidazoles and remove remaining matrix interferences. | Egg, Milk, Honey | sigmaaldrich.comacs.orgavestia.com |
| 4. Elution | Washing the SPE cartridge with a specific solvent mixture (e.g., acetonitrile/water with acetic acid) to release the bound analytes. | To collect the purified analytes for final analysis. | Egg, Milk | sigmaaldrich.com |
| 5. Concentration | Evaporation of the eluate to a smaller volume and reconstitution in a mobile-phase compatible solvent. | To increase the analyte concentration to a level suitable for detection. | Egg, Milk | sigmaaldrich.com |
Quantification of Analytes in Research Models (e.g., In Vitro Cultures, Animal Models)
Following extraction, quantification of nitroimidazoles is predominantly achieved using isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netacs.org This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in various research models. iaea.orgresearchgate.net
In Vitro Cultures In vitro models, such as cell cultures, are invaluable for studying the cellular uptake, metabolism, and mechanisms of action of nitroimidazole compounds. For example, studies using tumor cell lines like S180 cells have been conducted to evaluate the uptake of nitroimidazole derivatives under both normal (aerobic) and low-oxygen (hypoxic) conditions. nih.gov Research has shown that the uptake of these compounds is often significantly higher in hypoxic environments, a characteristic relevant to cancer research. nih.gov Furthermore, in vitro systems like rat keratinocyte cultures are used to investigate the metabolism of related compounds by specific enzyme families, such as cytochrome P450 (CYP) enzymes. nih.gov
Table: Example of In Vitro Cellular Uptake in S180 Cells The following table illustrates typical findings from an in vitro study comparing the uptake of a nitroimidazole derivative under different oxygen conditions.
| Condition | Mean Cellular Uptake (% of total added compound) | Observation | Citation |
| Aerobic | Lower Uptake | Baseline cellular accumulation under normal oxygen levels. | nih.gov |
| Hypoxic | Significantly Higher Uptake | Enhanced accumulation in low-oxygen conditions, indicating hypoxia selectivity. | nih.gov |
Animal Models Animal models, such as mice and rats, are essential for conducting biodistribution and pharmacokinetic studies. nih.gov In these studies, a nitroimidazole compound is administered, and its concentration is measured in various tissues and fluids over time. The use of deuterated standards like this compound is crucial for generating accurate quantitative data from the collected biological samples. researchgate.net For instance, biodistribution studies on novel nitroimidazole-based imaging agents in tumor-bearing mice have quantified the agent's accumulation in different organs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). nih.gov Such studies reveal critical information about a compound's targeting efficiency and clearance pathways. nih.gov
Table: Example of Biodistribution Data in a Mouse Model (at 2h post-injection) This table presents representative data from a biodistribution study of a nitroimidazole derivative in mice.
| Organ/Tissue | Mean Uptake (%ID/g) | Implication | Citation |
| Blood | Low | Indicates relatively rapid clearance from circulation. | nih.gov |
| Tumor | High | Shows accumulation in the target tissue. | nih.gov |
| Liver | High | Suggests a primary route of metabolic clearance. | nih.gov |
| Kidney | High | Suggests a primary route of excretion. | nih.gov |
High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of research standards like this compound. It serves the dual purpose of unequivocally confirming the compound's chemical structure and verifying its isotopic purity.
Structural Confirmation HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide extremely accurate mass measurements, typically with sub-ppm mass accuracy. usp.br This precision allows for the determination of a molecule's elemental formula, confirming that the synthesized standard has the correct chemical composition. usp.br Furthermore, detailed analysis of the fragmentation patterns generated in the mass spectrometer provides conclusive evidence of the compound's structure, ensuring that all atoms are correctly assembled. researchgate.net
Isotopic Purity and Enrichment For a deuterated standard to be effective, its isotopic purity must be high, meaning it should consist almost entirely of the desired deuterated form (d4) with minimal presence of unlabeled (d0) or partially labeled (d1, d2, d3) versions. HRMS can easily resolve the small mass differences between these isotopic variants, allowing for the precise measurement of isotopic enrichment. This verification is critical, as the presence of significant unlabeled impurities would compromise the accuracy of quantification in isotope dilution methods. Rigorous validation using HRMS confirms the standard's suitability for its role in quantitative research.
Table: HRMS Data for this compound
| Parameter | Value | Source |
| Chemical Formula | C₅H₃D₄N₃O₃ | pharmaffiliates.com |
| Theoretical Monoisotopic Mass | 161.0738 Da | lgcstandards.com |
| Instrumentation Example | ESI-Qq-TOF | usp.br |
Applications of 5 Nitro 1h Imidazole 1 Ethanol D4 in Mechanistic and Preclinical Metabolic Research
Investigation of Kinetic Isotope Effects (KIEs) in Biotransformation Studies
The substitution of hydrogen with deuterium (B1214612) in 5-Nitro-1H-imidazole-1-ethanol-d4 introduces a heavier isotope, which can significantly influence the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of its application in biotransformation studies. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. researchgate.netportico.org This increased bond strength can lead to a decrease in the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. portico.org
Elucidation of Metabolic Pathways of Non-Deuterated Analogs in Research Systems
The use of isotopically labeled compounds like this compound is instrumental in elucidating the complex metabolic pathways of their non-deuterated analogs. clearsynth.com By tracing the fate of the deuterium-labeled molecule, researchers can identify and quantify metabolites, providing a clearer picture of the biotransformation process.
Identification and Quantification of Metabolites in In Vitro and Ex Vivo Models
In controlled research environments such as in vitro (e.g., cell cultures, microsomes) and ex vivo (e.g., tissue slices) models, this compound acts as a tracer. oup.comresearchgate.net Analytical techniques like mass spectrometry can easily distinguish the deuterated metabolites from their non-deuterated counterparts due to the mass difference. researchgate.net This allows for the precise identification and quantification of the various metabolic products of metronidazole (B1676534).
Metronidazole is known to be metabolized in the liver to more polar compounds, and gut microbiota can also play a role in its modification. uobaghdad.edu.iq The primary metabolites result from the oxidation of the side-chain, forming compounds such as 1-(β-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole-1-yl-acetic acid, as well as glucuronide conjugates. fda.govdrugbank.com Using the deuterated analog helps to confirm these pathways and potentially uncover previously unknown metabolites. For example, studies in rats have identified N-(2-hydroxyethyl)-oxamic acid and acetamide (B32628) as urinary metabolites, which are consistent with the fission of the imidazole (B134444) ring. oup.com
| Parent Compound | Known Major Metabolites | Analytical Technique |
| Metronidazole | 1-(β-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, 2-methyl-5-nitroimidazole-1-yl-acetic acid, Glucuronide conjugates | Mass Spectrometry, NMR Spectroscopy |
| This compound | Deuterated versions of the above metabolites | Mass Spectrometry |
Tracing of Carbon and Nitrogen Fluxes in Biochemical Pathways
Stable isotope tracing, including the use of deuterium, is a powerful method for investigating metabolic fluxes. researchgate.netnih.govnih.gov While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are more commonly used for tracing carbon and nitrogen fluxes in central metabolism, deuterium labeling offers a complementary approach to understanding the broader metabolic network. nih.govrsc.org The incorporation of deuterium from this compound into various biomolecules can be tracked, providing insights into the interconnectedness of different biochemical pathways. mdpi.com This technique allows researchers to follow the journey of atoms from the drug molecule through various metabolic reactions, helping to map the flow of carbon and nitrogen within the system. nih.govmdpi.com
Studies on Resistance Mechanisms in Protozoan and Bacterial Models
The emergence of resistance to metronidazole in protozoa and bacteria is a significant clinical concern. rsdjournal.orgresearchgate.net this compound can be employed in controlled research settings to investigate the biochemical and molecular mechanisms underlying this resistance.
Molecular Interactions with Biological Targets in Controlled Research Environments
Metronidazole is a prodrug that requires reductive activation of its nitro group to become cytotoxic. wikipedia.orgnih.gov This process, which occurs in anaerobic organisms, leads to the formation of reactive nitroso radicals that disrupt microbial DNA. wikipedia.org The interaction of reduced metronidazole with DNA bases and nucleosides has been studied using techniques like cyclic voltammetry. nih.gov
Resistance to metronidazole can arise from several mechanisms, including decreased drug uptake, increased efflux, and altered reductive activation. oup.comnih.gov The latter can be due to changes in the activity of enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). mdpi.com Furthermore, some resistant strains possess nim genes, which are involved in the reductive inactivation of the nitro group to a non-toxic amino derivative. oup.comwikipedia.org
By comparing the effects of this compound and its non-deuterated analog on both susceptible and resistant strains, researchers can gain insights into these resistance mechanisms. For instance, if a resistant strain metabolizes the deuterated compound differently than the non-deuterated one, it could point to a specific metabolic pathway that is altered in the resistant organism. The increased stability of the deuterated molecule might make it less susceptible to the resistance mechanisms employed by the bacteria. uobaghdad.edu.iq Studies have suggested that deuterated metronidazole may exhibit enhanced activity against certain anaerobic bacteria compared to the non-deuterated form. uobaghdad.edu.iquobaghdad.edu.iq
| Resistance Mechanism | Description | Potential Impact of Deuteration |
| Decreased Reductive Activation | Alterations in enzymes like PFOR reduce the conversion of metronidazole to its active form. | The more stable C-D bond might alter the interaction with reductive enzymes. |
| Reductive Inactivation (nim genes) | Enzymes encoded by nim genes reduce the nitro group to a non-toxic form. | Deuteration could potentially slow down this inactivation process. |
| Increased DNA Repair | Enhanced DNA repair mechanisms can counteract the DNA damage caused by activated metronidazole. | No direct expected impact. |
| Efflux Pumps | Active transport of the drug out of the cell. | No direct expected impact. |
Exploration of Biological Activities in Preclinical Models (e.g., Antimicrobial Evaluation in Research Strains)
The deuterated form of metronidazole, this compound (also known as metronidazole-d4), has been a subject of scientific inquiry to explore whether the substitution of hydrogen with deuterium atoms enhances its biological properties. uobaghdad.edu.iqresearchgate.net Deuteration can increase the strength of chemical bonds, potentially leading to improved metabolic stability and a longer biological half-life compared to the non-deuterated parent compound. uobaghdad.edu.iquobaghdad.edu.iq Research has focused on evaluating its antimicrobial activity in various preclinical models.
Comparative Efficacy Studies with Non-Deuterated Compounds
Preclinical investigations comparing this compound with its non-deuterated counterpart, metronidazole, have revealed notable differences in their antimicrobial efficacy. uobaghdad.edu.iq One study synthesized and evaluated deuterated metronidazole for its antibacterial, antifungal, and anti-tubercular activities to address some of the drawbacks and clinical resistance associated with metronidazole. uobaghdad.edu.iqresearchgate.net
The findings from this comparative research indicated that while both the deuterated and non-deuterated compounds exhibited equivalent efficacy against aerobic bacteria and fungi, the deuterated version showed superior activity against anaerobic bacteria and in anti-tubercular tests. uobaghdad.edu.iqresearchgate.netresearchgate.net Specifically, this compound demonstrated stronger antibacterial action against Gram-positive anaerobic bacteria compared to Gram-negative ones. uobaghdad.edu.iq This enhanced efficacy against anaerobic bacteria is attributed to the fact that the drug is primarily effective against organisms with anaerobic metabolisms, as it requires electron transport proteins with a negative redox potential, which are absent in aerobic cells. uobaghdad.edu.iq
The deuteration is intended to improve the pharmacokinetic profile, potentially increasing the half-life of the drug and its metabolic stability. uobaghdad.edu.iquobaghdad.edu.iq This strategic substitution of hydrogen with deuterium may lead to improved pharmacological activity. researchgate.net
In Vitro Activity Assessments (e.g., MIC Determinations in Culture)
In vitro activity assessments, particularly Minimum Inhibitory Concentration (MIC) determinations, are crucial for quantifying the antimicrobial potency of a compound. For this compound, these tests have been conducted against a range of microbial strains.
One study reported the MIC values for both deuterated metronidazole and standard metronidazole against various bacterial and fungal strains. The results, as detailed in the tables below, show that while the activity against aerobic bacteria and fungi was largely comparable, the deuterated compound displayed enhanced activity against anaerobic bacteria. uobaghdad.edu.iq
Table 1: Comparative Aerobic and Anaerobic Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Metronidazole | This compound |
| Aerobic Bacteria | ||
| Staphylococcus aureus | 25 | 25 |
| Bacillus subtilis | 25 | 25 |
| Pseudomonas aeruginosa | >50 | >50 |
| Escherichia coli | >50 | >50 |
| Anaerobic Bacteria | ||
| Clostridium sporogenes | 12.5 | 6.25 |
| Bacteroides fragilis | 12.5 | 6.25 |
This table is based on data presented in a study by Anjana G V, et al., which evaluated the antimicrobial properties of deuterated metronidazole. The data shows that the deuterated compound had a lower MIC (indicating higher potency) against the tested anaerobic strains compared to the non-deuterated metronidazole. uobaghdad.edu.iq
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Fungal Strain | Metronidazole | This compound |
| Candida albicans | 25 | 25 |
| Aspergillus niger | 25 | 25 |
This table, derived from the same research, illustrates the equipotent antifungal activity of both the deuterated and non-deuterated compounds against the tested fungal strains. uobaghdad.edu.iquobaghdad.edu.iq
Further research has highlighted the potent activity of metronidazole-d4 (B602507) against various protozoal pathogens, such as Giardia duodenalis and Trichomonas vaginalis, with some studies suggesting enhanced effects due to deuteration. It is also noted for its effectiveness against anaerobic bacteria like Clostridium difficile and Bacteroides species.
Spectroscopic and Structural Characterization of 5 Nitro 1h Imidazole 1 Ethanol D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of isotopically labeled compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the specific sites of isotopic substitution. For 5-Nitro-1H-imidazole-1-ethanol-d4, both proton (¹H) and deuterium (²H) NMR are employed to confirm the successful and specific incorporation of deuterium at the ethanol (B145695) moiety.
In ¹H NMR spectroscopy, the introduction of deuterium atoms (d4) on the ethanol portion of the 5-Nitro-1H-imidazole-1-ethanol molecule results in the disappearance of proton signals corresponding to those positions. The non-deuterated compound would show signals for the two methylene (B1212753) groups of the ethanol side chain (-CH₂-CH₂-OH). Upon deuteration to -CD₂-CD₂-OH, these signals are absent in the ¹H NMR spectrum, providing clear evidence of successful isotopic labeling. The remaining protons on the imidazole (B134444) ring, however, would still be visible.
The expected ¹H NMR spectrum for this compound would primarily show signals for the two protons on the imidazole ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the ethanol side chain. The absence of signals in the regions typically associated with the ethanol chain protons confirms the position of the deuterium labels.
Table 1: Comparison of Expected ¹H NMR Signals
| Compound | Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 5-Nitro-1H-imidazole-1-ethanol | Imidazole H-2 | ~7.5-8.0 | Singlet |
| Imidazole H-4 | ~8.0-8.5 | Singlet | |
| N-CH₂ | ~4.5 | Triplet | |
| CH₂-OH | ~3.9 | Triplet | |
| This compound | Imidazole H-2 | ~7.5-8.0 | Singlet |
| Imidazole H-4 | ~8.0-8.5 | Singlet | |
| N-CD₂ | Signal Absent | - |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
While ¹H NMR confirms the absence of protons at the labeled sites, ²H NMR (Deuterium NMR) directly observes the deuterium nuclei. This technique is crucial for verifying the exact location of the labels and assessing the isotopic purity of the compound. The ²H NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two deuterated methylene groups (-CD₂-).
The presence of these signals confirms that deuteration occurred at the intended positions on the ethanol chain. Furthermore, the integration of these signals allows for the quantification of deuterium incorporation at each site, providing a measure of isotopic enrichment. The absence of significant signals at other positions indicates high regioselectivity of the labeling process.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural features.
The deuteration of the ethanol chain is expected to cause a shift in the C-D stretching and bending vibrations compared to the C-H vibrations of the unlabeled compound. C-D stretching vibrations appear at lower frequencies (around 2100-2200 cm⁻¹) than C-H stretches (around 2850-3000 cm⁻¹). Key functional groups such as the hydroxyl (-OH) group, the nitro (NO₂) group, and the imidazole ring will exhibit distinct absorption bands.
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl | 3200-3600 (broad) |
| C-H Stretch | Imidazole Ring | 3100-3150 |
| C-D Stretch | Deuterated Methylene | 2100-2250 |
| N-O Asymmetric Stretch | Nitro Group | 1520-1560 |
| C=C, C=N Stretch | Imidazole Ring | 1400-1500 |
| N-O Symmetric Stretch | Nitro Group | 1340-1380 |
Advanced Mass Spectrometry Techniques for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules, high-resolution and tandem mass spectrometry are indispensable for confirming isotopic purity and understanding fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, HRMS is used to confirm the incorporation of four deuterium atoms by comparing the measured accurate mass to the theoretical mass.
Table 3: Theoretical Mass Data
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| 5-Nitro-1H-imidazole-1-ethanol | C₅H₇N₃O₃ | 157.0487 |
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of a molecule. spkx.net.cn In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This technique provides valuable structural information.
For this compound, MS/MS analysis is particularly useful for confirming the location of the deuterium labels. The masses of fragment ions containing the deuterated ethanol chain will be shifted by +4 amu (or less, depending on the fragment) compared to the corresponding fragments from the unlabeled compound. This allows for the precise mapping of the fragmentation pathways and provides definitive proof of the labeling site. For instance, the loss of the hydroxyethyl (B10761427) group would result in a different neutral loss for the deuterated versus the non-deuterated compound.
Table 4: Potential MS/MS Fragment Ions and Mass Shifts
| Potential Fragmentation | Unlabeled Fragment (m/z) | Deuterated Fragment (m/z) | Mass Shift (amu) |
|---|---|---|---|
| [M - H₂O]+ | 139 | 142 (loss of HDO) | +3 |
| [M - NO₂]+ | 111 | 115 | +4 |
| [M - C₂H₄O]+ | 113 | 113 (loss of C₂D₄O) | 0 |
Note: The fragmentation patterns are hypothetical and depend on the ionization technique and collision energy used.
Chromatographic Purity Assessment in Research-Grade Standards
The determination of purity for research-grade standards of isotopically labeled compounds, such as this compound, is critical for ensuring the accuracy and reliability of analytical applications. Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental to this assessment. These methods are designed to separate the main compound from any potential impurities, including synthetic precursors, degradation products, and isomers.
The analytical procedures for this compound are largely based on the well-established methods for its non-deuterated analogue, Metronidazole (B1676534). The validation of these methods typically follows guidelines that assess parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). d-nb.infoekb.eg
High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) or Ultraviolet (UV) detector is the most common technique for purity analysis. The method's specificity is confirmed by its ability to resolve the main compound peak from those of known impurities and degradation products. d-nb.infoscielo.br For instance, a typical HPLC method for Metronidazole uses a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.egoup.comjmpas.com The system's performance is verified by parameters like resolution between the primary compound and its closest eluting impurity. A resolution value of 9.0 has been observed between metronidazole and its related impurity-A, indicating excellent separation. d-nb.info
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometry (MS) detector, serves as a complementary technique. researchgate.net It is particularly useful for identifying and quantifying residual solvents from the manufacturing process, which are considered impurities. ekb.eg Studies on Metronidazole raw materials have used headspace GC-FID to control for residual solvents, ensuring they meet acceptable safety limits. ekb.eg GC-MS can also be used for the primary purity assay, with reported retention times for Metronidazole being approximately 9.08 minutes (GC-FID) and 12.01 minutes (GC-MS) under specific conditions.
The purity assessment of a research-grade standard involves screening for a panel of known potential impurities. For this compound, these are analogous to the recognized impurities of Metronidazole.
Table 1: Example HPLC Parameters for Purity Analysis of Nitroimidazole Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Kinetex C18 (2.6 µm) ekb.eg | Sunfire C18 (5 µm) jmpas.com | Thermo Scientific® BDS Hypersil C8 (5 µm) researchgate.net |
| Mobile Phase | Gradient of 0.05M KH₂PO₄ (pH 3.5) and Acetonitrile ekb.eg | Isocratic mixture of Acetonitrile, Methanol, and 0.01 M Phosphate buffer (pH 4.7) (10:10:80 v/v/v) jmpas.com | Isocratic mixture of Methanol and 0.025 M KH₂PO₄ (pH 3.2) (70:30, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min ekb.egjmpas.com | 1.0 mL/min researchgate.net | 0.8 mL/min oup.com |
| Detection | UV at 230 nm ekb.eg | UV at 318 nm jmpas.com | UV at 300 nm researchgate.net |
| Injection Volume | Not Specified | 25 µL jmpas.com | 20 µL oup.com |
| Column Temperature | Not Specified | Ambient | 30°C oup.com |
Method validation includes establishing linearity over a defined concentration range. For Metronidazole, linearity has been demonstrated in concentration ranges from 75–225 µg/mL, with correlation coefficients (r²) of 0.9999. d-nb.info For impurities, the linear range is typically lower, such as 0.055–7.5 µg/mL, with a correlation coefficient of 0.9998 for Metronidazole impurity A. d-nb.info The sensitivity of these methods is crucial for detecting trace-level impurities. The Limit of Detection (LOD) and Limit of Quantification (LOQ) for Metronidazole have been reported as 0.02 µg/mL and 0.05 µg/mL, respectively, while for impurity A, they were 0.05 µg/mL and 0.17 µg/mL. d-nb.info
Table 2: Method Sensitivity for Metronidazole and a Key Impurity
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Metronidazole | 75 - 225 d-nb.info | 0.9999 d-nb.info | 0.02 d-nb.info | 0.05 d-nb.info |
| Metronidazole Impurity A | 0.055 - 7.5 d-nb.info | 0.9998 d-nb.info | 0.05 d-nb.info | 0.17 d-nb.info |
The comprehensive chromatographic analysis, combining techniques like HPLC and GC, ensures that the research-grade this compound standard is of high purity and is well-characterized, making it suitable for its intended use in quantitative and qualitative research.
Future Directions and Emerging Research Avenues for Deuterated Nitroimidazole Analogs
Advancements in Isotope Labeling Technologies for Complex Compounds
The synthesis of isotopically labeled compounds, such as 5-Nitro-1H-imidazole-1-ethanol-d4, is foundational to their use in research. Future advancements in isotope labeling technologies are poised to make the synthesis of complex deuterated molecules more efficient and accessible. Current methods for producing deuterated nitroimidazoles have been described, but the development of novel catalytic systems and methodologies will be crucial. uobaghdad.edu.iq For instance, the use of deuterium (B1214612) oxide (D2O) in the presence of specific catalysts has been a common strategy. uobaghdad.edu.iq Future research will likely focus on developing more selective and higher-yield deuteration techniques, minimizing the formation of partially labeled or unwanted byproducts.
Furthermore, the development of methods for introducing deuterium at specific positions within a molecule with high precision will be a significant area of advancement. nih.govresearchgate.net This site-specific labeling is critical for probing metabolic pathways and understanding the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes. informaticsjournals.co.in Innovations in this area could involve novel enzymatic or chemo-enzymatic approaches that offer unparalleled control over the labeling process.
Expanding the Utility of Deuterated Internal Standards in Novel Analytical Platforms
Deuterated compounds like this compound are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry (MS)-based platforms. clearsynth.com Their near-identical chemical properties to the non-deuterated analyte, coupled with a distinct mass difference, allow for accurate correction of variations during sample preparation and analysis. aptochem.comscioninstruments.com
The future will see the expanded use of these standards in increasingly sophisticated analytical platforms. As mass spectrometry becomes more sensitive and capable of analyzing complex biological matrices, the need for high-purity, reliable internal standards will grow. scioninstruments.com Research will likely focus on the application of deuterated standards in emerging techniques such as high-resolution mass spectrometry and imaging mass spectrometry. The latter allows for the spatial mapping of molecules in tissues, and deuterated standards will be essential for accurate quantification in these applications. mdpi.com
Moreover, the development of a wider array of deuterated standards for various nitroimidazole metabolites will be crucial for comprehensive pharmacokinetic and metabolism studies. mdpi.com This will enable a more complete picture of how these drugs are processed in the body.
Potential for Mechanistic Insights into Drug-Target Interactions at the Molecular Level
The substitution of hydrogen with deuterium can provide subtle yet significant insights into drug-target interactions. nih.gov While it is generally believed that deuteration does not significantly alter the shape or electronic properties of a molecule, recent studies have suggested that deuterium can, in some cases, influence these interactions. nih.govnih.gov
Future research will likely explore this phenomenon in greater detail for deuterated nitroimidazole analogs. By comparing the binding affinities and kinetics of deuterated and non-deuterated compounds with their biological targets, such as microbial DNA and enzymes, researchers can gain a deeper understanding of the binding mechanisms. uobaghdad.edu.iq For example, if a C-H bond is directly involved in the binding interaction, the stronger C-D bond in the deuterated analog could lead to measurable differences in binding strength.
Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can be used to probe the structural and dynamic changes in both the drug and its target upon binding. science.gov Comparing the NMR spectra of deuterated and non-deuterated complexes could reveal subtle conformational changes that are critical for biological activity. This line of inquiry could lead to the rational design of more potent and selective nitroimidazole drugs.
Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping
Systems biology aims to understand the complex interactions within biological systems as a whole. mdpi.comdokumen.pub The use of isotopically labeled compounds is a cornerstone of metabolomics, a key discipline within systems biology that focuses on the comprehensive analysis of metabolites. researchgate.net
Deuterated nitroimidazole analogs like this compound are poised to play a significant role in the systems-level analysis of drug metabolism and its effects on the host and microbial metabolomes. By tracing the metabolic fate of the deuterated drug, researchers can map out its biotransformation pathways in unprecedented detail. nih.gov This "metabolic mapping" can reveal not only the expected metabolic products but also previously unknown or minor metabolites. nih.gov
Q & A
Basic: What are the common synthetic routes for 5-Nitro-1H-imidazole-1-ethanol-d4, and how are intermediates validated?
The synthesis typically involves sequential functionalization of the imidazole ring. A widely used method includes:
Nitration : Reaction of imidazole derivatives with nitric acid under controlled conditions to introduce the nitro group at the 5-position .
Ethanol group introduction : Reaction with ethylene oxide or ethanol derivatives to attach the hydroxyethyl moiety .
Validation : Intermediates are characterized via -NMR, -NMR, and FT-IR to confirm regioselectivity and purity. LC-MS is employed to detect trace impurities (e.g., unreacted starting materials or positional isomers) .
Basic: What analytical techniques are critical for distinguishing this compound from its non-deuterated analog?
- Isotopic Purity Assessment : High-resolution mass spectrometry (HRMS) confirms the deuteration pattern (e.g., d4 labeling at specific positions).
- Vibrational Spectroscopy : FT-IR differences in C-D (≈2100–2200 cm) vs. C-H (≈2800–3000 cm) stretches provide diagnostic peaks .
- NMR Isotopic Shifts : Deuterium-induced -NMR signal suppression in adjacent protons aids structural confirmation .
Advanced: How can reaction conditions be optimized to minimize by-products like 2-(4-Nitro-1H-imidazol-1-yl)ethanol during synthesis?
- Temperature Control : Lowering nitration reaction temperatures (e.g., 0–5°C) reduces over-nitration or ring oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity by stabilizing transition states .
- Catalytic Deuterium Exchange : Use of deuterated reagents (e.g., DO) in later synthesis stages minimizes non-specific deuteration .
Validation : Reaction progress is monitored via TLC and HPLC, with impurity profiling against reference standards (e.g., EP Impurity D) .
Advanced: How can computational methods resolve contradictions in experimental spectral data for nitroimidazole derivatives?
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions and vibrational modes, reconciling discrepancies between observed and predicted NMR/IR spectra .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions to refine chemical shift predictions .
- Case Study : For conflicting -NMR coupling constants, DFT-optimized geometries identify rotameric equilibria or hydrogen-bonding effects .
Advanced: What methodological strategies are recommended for assessing the compound’s toxicity in preclinical studies?
- In Vitro Assays :
- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation .
- Cytotoxicity Screening : MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines to determine IC values .
- Metabolite Profiling : LC-MS/MS identifies nitro-reduced metabolites (e.g., amine derivatives) that may exhibit distinct toxicological profiles .
Advanced: How can researchers design experiments to validate the compound’s role as a reference standard in pharmaceutical impurity analysis?
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation pathways via UPLC-PDA .
- Cross-Validation : Compare retention times and spectral data with pharmacopeial standards (e.g., EP Impurity D) using orthogonal methods like HILIC and reversed-phase HPLC .
- Uncertainty Quantification : Calculate expanded measurement uncertainty (e.g., ±2% for purity) following ISO/IEC 17025 guidelines .
Advanced: What challenges arise in crystallographic characterization of nitroimidazole derivatives, and how are they addressed?
- Crystal Packing Issues : Nitro groups induce steric hindrance, complicating crystal growth. Use mixed solvents (e.g., ethanol/water) for slow evaporation .
- Disorder Modeling : SHELXL refinement tools handle positional disorder in the nitro or hydroxyethyl moieties .
- Validation : R-factor convergence (<5%) and residual electron density maps confirm structural accuracy .
Advanced: How do isotopic effects (d4 labeling) influence the compound’s pharmacokinetic properties in tracer studies?
- Metabolic Stability : Deuterium isotope effects (DIE) slow CYP450-mediated metabolism, enhancing plasma half-life. Quantify via comparative LC-MS/MS studies with non-deuterated analogs .
- Tissue Distribution : Autoradiography or PET imaging with -labeled analogs tracks tissue-specific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
